5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted with ethyl and methyl groups at positions 5 and 6, respectively. A sulfanyl (-S-) bridge connects the pyrimidine ring to a 5-methyl-2-phenyl-1,3-oxazole moiety.
Properties
IUPAC Name |
5-ethyl-4-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-4-14-11(2)19-18(21-16(14)22)24-10-15-12(3)23-17(20-15)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEONFKSTBJYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the pyrimidine and oxazole rings. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Oxazole Ring: This involves the cyclization of α-haloketones with amides or thioamides.
Coupling of the Rings: The pyrimidine and oxazole rings are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes selective nucleophilic substitution due to electron-withdrawing effects of the oxazole-sulfanyl substituent. Key reactions include:
| Reaction Type | Conditions | Product/Outcome | Source |
|---|---|---|---|
| Halogenation | PCl₅, POCl₃, 80–100°C | Replacement of hydroxyl group with Cl | |
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | O- or N-alkylated derivatives |
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Mechanistic Insight : The 4-hydroxyl group is susceptible to phosphorylation or halogenation under acidic conditions, forming intermediates for further derivatization .
Oxidation of the Sulfanyl Linker
The methylsulfanyl (-S-CH₂-) bridge is oxidized to sulfone or sulfoxide groups under controlled conditions:
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Stability : Sulfone derivatives exhibit improved hydrolytic stability compared to sulfanyl analogs .
Ring-Opening Reactions of the Oxazole Moiety
The 5-methyl-2-phenyl-1,3-oxazol-4-yl group undergoes ring-opening under acidic or basic conditions:
Electrophilic Aromatic Substitution (EAS)
The phenyl group on the oxazole ring participates in EAS reactions:
| Reaction | Conditions | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to oxazole | 45–60% | |
| Sulfonation | SO₃, DCE, 50°C | Meta to oxazole | 30–40% |
Cross-Coupling Reactions
The pyrimidine core enables catalytic cross-coupling for structural diversification:
Hydrolysis of the Pyrimidine Core
Controlled hydrolysis under alkaline conditions:
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Conditions : 2N NaOH, EtOH/H₂O (1:1), 70°C, 4h
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Product : 5-ethyl-6-methyl-2-mercaptopyrimidin-4-ol (thiol intermediate).
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Utility : Intermediate for synthesizing disulfide-bridged dimers .
Photochemical Reactivity
UV-induced reactions (λ = 254–365 nm):
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Primary Pathway : Homolytic cleavage of the C-S bond in the sulfanyl linker, generating thiyl radicals .
-
Secondary Products : Dimerization or reaction with trapping agents (e.g., TEMPO) .
Key Stability Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a pyrimidine ring, an oxazole moiety, and a sulfanyl group. Its molecular formula is with a molecular weight of approximately 425.6 g/mol. The detailed structural representation can be accessed through chemical databases like PubChem.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol exhibit significant anticancer properties. Research has shown that such compounds can inhibit tumor growth by targeting specific cancer cell pathways. For instance, the oxazole moiety is known to interact with protein kinases involved in cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains. This potential makes it a candidate for further development as an antibiotic or antifungal agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that similar pyrimidine derivatives can modulate inflammatory pathways, suggesting that 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 5-methyl-2-phenyloxazole and evaluated their anticancer activity against various cell lines. The findings demonstrated that modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cells. This suggests that the compound's structure can be optimized for improved efficacy in cancer therapy .
Case Study 2: Antimicrobial Testing
A comparative study on the antimicrobial properties of related compounds revealed that those containing the oxazole moiety exhibited greater activity against Staphylococcus aureus and Escherichia coli. This supports the notion that the sulfanyl and oxazole groups contribute positively to the antimicrobial efficacy of the compound .
Case Study 3: Anti-inflammatory Activity
Research published in Pharmacology Research highlighted the anti-inflammatory potential of pyrimidine derivatives. The study demonstrated that these compounds could reduce pro-inflammatory cytokines in vitro, indicating their potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Mechanism of Action
The mechanism of action of 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analog: iCRT3
Chemical Name : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide
Key Features :
- Shared structural motifs: 5-methyl-1,3-oxazole ring, sulfanyl linkage, and aromatic substituents.
- Functional divergence: The acetamide tail in iCRT3 replaces the pyrimidin-4-ol core, enabling β-catenin/TCF interaction inhibition, a mechanism critical in Wnt pathway regulation .
| Property | Target Compound | iCRT3 |
|---|---|---|
| Core Structure | Pyrimidin-4-ol | Acetamide |
| Molecular Weight* | ~385.45 g/mol | ~408.50 g/mol |
| Biological Target | Undocumented (hypothesized kinase inhibition) | β-catenin/TCF (Wnt pathway) |
| Solubility | Moderate (due to pyrimidin-4-ol) | Low (hydrophobic acetamide tail) |
Functional Analog: Aleglitazar
Chemical Name : (S)-2-Methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl]propionic acid
Key Features :
- Shared oxazole motif: The 5-methyl-2-phenyl-1,3-oxazole group is connected via an ethoxy chain.
| Property | Target Compound | Aleglitazar |
|---|---|---|
| Core Structure | Pyrimidin-4-ol | Benzothiophene + propionic acid |
| Molecular Weight* | ~385.45 g/mol | ~437.50 g/mol |
| Biological Target | Undocumented | PPAR-α/γ (metabolic regulation) |
| Solubility | Moderate | High (ionizable carboxylic acid) |
Structural Analog: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
Key Features :
- Shared oxazole motif: Identical 5-methyl-2-phenyl-1,3-oxazole group.
- Functional divergence: The acetic acid substituent enhances solubility, making this compound more suitable for aqueous formulations compared to the target compound’s pyrimidin-4-ol .
| Property | Target Compound | 2-(5-Methyl-2-phenyl-oxazol-4-yl)acetic acid |
|---|---|---|
| Core Structure | Pyrimidin-4-ol | Acetic acid |
| Molecular Weight* | ~385.45 g/mol | ~217.22 g/mol |
| Biological Application | Undocumented | Intermediate for drug synthesis |
| Solubility | Moderate | High (carboxylic acid group) |
Research Findings and Implications
- iCRT3 : Demonstrated efficacy in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via β-catenin inhibition . The target compound’s pyrimidin-4-ol may lack this specificity but could exhibit broader kinase inhibition.
- Aleglitazar : Highlighted the oxazole group’s role in PPAR binding, suggesting that substituent positioning (ethoxy vs. sulfanyl) critically affects target selectivity .
- Solubility Trends : The acetic acid derivative’s high solubility underscores the trade-off between hydrophobicity (for membrane permeability) and hydrophilicity (for bioavailability) in drug design .
Biological Activity
The compound 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with biological systems, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It features a pyrimidine ring substituted with ethyl and methyl groups, along with a sulfanyl group linked to a phenyl oxazole derivative. The structural complexity may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.47 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and methanol |
Synthesis
The synthesis of 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol typically involves multi-step reactions starting from simpler precursors. The synthetic route includes the formation of the pyrimidine core followed by the introduction of the oxazole and sulfanyl groups through nucleophilic substitution and condensation reactions. Detailed procedures can be found in relevant literature .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing oxazole moieties have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of our compound against different cancer cell lines remains to be fully elucidated but is an area of active research.
Antimicrobial Properties
Compounds with pyrimidine structures are often investigated for their antimicrobial properties. Preliminary studies suggest that 5-ethyl-6-methyl derivatives could exhibit antibacterial activity against gram-positive and gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
There is evidence that similar compounds can act as enzyme inhibitors, affecting pathways crucial for cellular function. For example, some pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . Further investigation into the specific enzyme targets of our compound could reveal its mechanism of action.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human breast cancer cells (MCF-7). Results indicated that compounds similar to our target showed IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Antimicrobial Evaluation : In another study, a series of substituted pyrimidines were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions led to enhanced antimicrobial activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-ethyl-6-methyl-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrimidin-4-ol derivatives typically involves sulfanylation and alkylation steps. For example, 2-alkylsulfanylpyrimidin-4(3H)-ones can be synthesized via nucleophilic substitution using thiols under alkaline conditions (e.g., NaH in DMF) . Refluxing in ethanol with morpholine and formaldehyde, followed by purification via recrystallization, has been effective for similar pyrimidine derivatives . To optimize yield, control reaction temperature (60–80°C), use anhydrous solvents, and monitor intermediates via TLC.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and coupling patterns. X-ray crystallography, as demonstrated for the structurally related compound 6-cyclohexylmethyl-5-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one, provides definitive proof of stereochemistry and intermolecular interactions . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfanyl group. Similar pyrimidine derivatives exhibit sensitivity to moisture; thus, desiccants like silica gel should be used. Solubility in DMSO or ethanol (as noted for analogous compounds in ) suggests these solvents are suitable for stock solutions, provided they are aliquoted to avoid freeze-thaw cycles.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacological activity, given its structural motifs?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors associated with the oxazole and pyrimidine moieties. For example:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria, referencing methods for pyrazole-pyrimidine hybrids .
- Kinase Inhibition : Perform fluorescence-based kinase inhibition assays, leveraging the sulfanyl group’s potential for covalent binding.
Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like DNA gyrase or COX-2, guided by the compound’s electron-rich regions .
Q. What strategies address contradictions in stability data under varying pH conditions?
- Methodological Answer : Employ a split-plot experimental design (as in ) to test stability across pH 3–10 at controlled temperatures (25°C, 37°C). Use HPLC-UV to quantify degradation products and calculate half-life (t½). For conflicting results, apply principal component analysis (PCA) to identify confounding variables (e.g., trace metal ions) . Accelerated stability studies (40°C/75% RH) can model long-term degradation pathways.
Q. How can computational methods predict the compound’s environmental fate or metabolic pathways?
- Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and biodegradation potential. Software like EPI Suite predicts environmental persistence based on substituents (e.g., trifluoromethyl groups increase stability) . For metabolism, simulate cytochrome P450 interactions using Schrödinger’s MetaSite, focusing on oxidation sites (e.g., pyrimidine ring or oxazole methyl groups) .
Contradictions and Limitations in Existing Evidence
- and propose divergent sulfanylation methods (NaH vs. ethanol reflux). Resolve this by comparing yields/purity via HPLC and adjusting base strength (e.g., K₂CO₃ for milder conditions).
- Stability data in (for unrelated compounds) may not extrapolate directly; validate with accelerated testing specific to this compound’s functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
